molecular formula C10H13ClN2O2 B2621606 (1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride CAS No. 2137032-99-4

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

Cat. No. B2621606
CAS RN: 2137032-99-4
M. Wt: 228.68
InChI Key: ANJOVTXONVWABE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride, also known as (1S)-5-NT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective dopamine D3 receptor antagonist and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other neurological disorders.

Mechanism of Action

(1S)-5-NT is a selective dopamine D3 receptor antagonist, meaning that it blocks the activity of the dopamine D3 receptor. The dopamine D3 receptor is involved in the regulation of reward and reinforcement pathways in the brain, which are thought to be involved in addiction and other neurological disorders.
Biochemical and physiological effects:
Studies have shown that (1S)-5-NT can reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction in humans. Additionally, (1S)-5-NT has been shown to improve cognitive function in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using (1S)-5-NT in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of specific neural pathways. However, one limitation of using (1S)-5-NT is that its effects may be species-specific and may not translate directly to humans.

Future Directions

1. Investigating the potential therapeutic applications of (1S)-5-NT in the treatment of other neurological disorders, such as Parkinson's disease.
2. Studying the effects of (1S)-5-NT on other neurotransmitter systems, such as the glutamate system.
3. Investigating the potential use of (1S)-5-NT as a tool to study the role of the dopamine D3 receptor in addiction and other neurological disorders.
4. Developing more selective and potent dopamine D3 receptor antagonists for use in scientific research.

Synthesis Methods

The synthesis of (1S)-5-NT involves the reduction of 5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine using sodium dithionite in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Scientific Research Applications

(1S)-5-NT has been studied for its potential use as a therapeutic agent in the treatment of addiction, particularly cocaine addiction. Studies have shown that (1S)-5-NT can reduce cocaine self-administration in rats, suggesting that it may have potential as a treatment for cocaine addiction in humans. Additionally, (1S)-5-NT has been shown to have potential therapeutic applications in the treatment of schizophrenia, as it has been shown to improve cognitive function in animal models of the disease.

properties

IUPAC Name

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJOVTXONVWABE-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.